6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. This compound also contains a pyrazole moiety, which is a five-membered ring with two adjacent nitrogen atoms. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step reactions. One common method starts with the preparation of the pyrazole intermediate. This can be achieved by the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The resulting pyrazole intermediate is then subjected to further reactions to introduce the quinoxaline moiety. This often involves the condensation of the pyrazole with appropriate quinoxaline precursors under specific conditions, such as the use of tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoxaline derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Pyrazoloquinolines
Uniqueness
What sets 6-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline apart is its specific combination of a benzoyl group, a phenyl group, and the quinoxaline and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
phenyl-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-9-5-2-6-10-18)28-23(16-21(27-28)17-7-3-1-4-8-17)19-11-12-20-22(15-19)26-14-13-25-20/h1-15,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVJAFPJUZWHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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